molecular formula C18H22FN5O B2692944 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-fluorobenzamide CAS No. 1448059-71-9

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2692944
CAS RN: 1448059-71-9
M. Wt: 343.406
InChI Key: IALPJKWWSBEAPB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-fluorobenzamide, commonly referred to as DMFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. DMFP belongs to the class of pyrimidine-based compounds, which are known for their diverse biological activities. In

Scientific Research Applications

TNF-α Production Inhibition

Research on N-pyridinyl(methyl)fluorobenzamides, which are structurally related to the compound , has shown that these molecules act as inhibitors of TNF-α production. Although the specific compound N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-fluorobenzamide was not directly studied, similar compounds have demonstrated significant activity in inhibiting TNF-α at concentrations of 10 μM, suggesting potential anti-inflammatory applications (Collin et al., 1999).

PET Imaging Agents for Tumor Detection

Novel pyrazolo[1,5-a]pyrimidine derivatives, including those labeled with fluorine-18, have been synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds have shown promising results in vitro and in vivo in comparison to other imaging agents like [(18)F]FDG, indicating their potential for PET tumor imaging (Jingli Xu et al., 2011).

mGluR1 Antagonist for Psychiatric and Neurological Disorders

A specific derivative, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, has been identified as a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile in rats. This compound showed potent antipsychotic-like effects in various animal models, suggesting its potential for elucidating mGluR1 functions in humans and its application in treating psychiatric and neurological disorders (Satoh et al., 2009).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized, showing potential as anticonvulsants and antidepressants. Some compounds within this class demonstrated greater efficacy than reference drugs like carbamazepine in pharmacological tests, pointing to the versatility of pyrimidine derivatives in developing new therapeutic agents (Hong-jian Zhang et al., 2016).

properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-12-16(22-17(25)14-4-6-15(19)7-5-14)13(2)21-18(20-12)24-10-8-23(3)9-11-24/h4-7H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALPJKWWSBEAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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